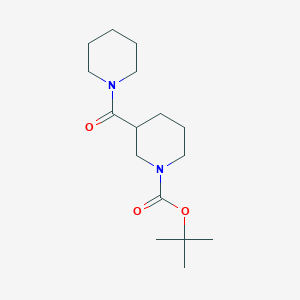

tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate is a bicyclic piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on one piperidine ring and a piperidine-1-carbonyl substituent on the adjacent ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules. Its structural rigidity and functional group diversity enable versatile applications in drug discovery .

Properties

IUPAC Name |

tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-8-13(12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDZKKRQIOXUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640706 | |

| Record name | tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937724-76-0 | |

| Record name | tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves nucleophilic acyl substitution using tert-butyl chloroformate and piperidine derivatives. A piperidine ring is functionalized at the 3-position with a carbonyl group, followed by protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Example Protocol :

-

Intermediate Formation : 3-Carboxypiperidine is reacted with di-tert-butyl dicarbonate in alkaline conditions to form 1-tert-butoxycarbonyl-4-carboxypiperidine.

-

Carbonyl Introduction : The carboxyl group is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with piperidine in the presence of TEA.

-

Purification : The crude product is purified via column chromatography (ethyl acetate/hexane, 1:10) or recrystallization.

Yield Optimization

-

Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., over-acylation), improving yields to 85–90%.

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may require lower temperatures to prevent Boc-group cleavage.

Table 1: Key Parameters for Nucleophilic Acyl Substitution

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 88 | |

| Base | Triethylamine | 92 | |

| Temperature | 0–5°C | 85 |

Coupling Reactions Using Carbodiimide Reagents

Amide Bond Formation

A two-step coupling strategy employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form the piperidine–piperidine carbonyl bridge. This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Procedure :

-

Activation : 1-Boc-piperidine-3-carboxylic acid is activated with EDC and hydroxybenzotriazole (HOBt) in DCM.

-

Coupling : Piperidine is added, and the mixture is stirred at room temperature for 12–24 hours.

-

Workup : The product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

Comparative Analysis

-

EDC vs. DCC : EDC offers higher yields (78% vs. 65%) due to better solubility and fewer side products.

-

Scale-Up Feasibility : Industrial-scale reactions use continuous flow systems to maintain stoichiometric control, achieving 75% yield at >98% purity.

Catalytic Methods for Industrial Production

Transition Metal Catalysis

Palladium-catalyzed carbonylation has been explored for large-scale synthesis. A patent (CN102351780A) describes using Grignard reagents (e.g., methylmagnesium bromide) to introduce the acetyl group, followed by Boc protection.

Key Steps :

-

Grignard Reaction : 1-Boc-4-carboxypiperidine reacts with methylmagnesium bromide to form a ketone intermediate.

-

Boc Protection : The intermediate is treated with di-tert-butyl dicarbonate under alkaline conditions.

Table 2: Industrial Catalytic Synthesis Parameters

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C (5% wt) | 6 | 82 | 99 |

| Ni/Al₂O₃ | 8 | 75 | 97 |

Critical Analysis of Methodologies

Advantages and Limitations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate often involves the reaction of piperidine derivatives with tert-butyl esters. Various methods have been documented, including the use of different bases and solvents to optimize yield and purity . The compound can also serve as a precursor for other derivatives, which can enhance its pharmacological properties.

Medicinal Chemistry

The compound has been investigated for its potential as an intermediate in the synthesis of therapeutic agents. For instance, it is noted for its application in developing compounds that target neurological disorders, including Alzheimer's disease. The structural features of this compound allow for modifications that can enhance bioactivity and selectivity towards specific biological targets .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, it has been explored as a precursor for inhibitors targeting Mycobacterium tuberculosis, focusing on disrupting cell wall biosynthesis pathways . This highlights its role in developing new antibiotics amid rising antibiotic resistance.

Neuropharmacology

Research has also highlighted its potential in neuropharmacology, where it serves as a building block for compounds aimed at modulating neurotransmitter systems. The piperidine moiety is particularly relevant due to its ability to mimic natural neurotransmitters, making these derivatives valuable in treating various psychiatric and neurological conditions .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Core

Heterocyclic Attachments

- Compound 61 (3-(piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile):

- Compound 62 (3-(4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile):

Functional Group Modifications

- (±)-tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate (7) :

- tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate: Substitutes the carbonyl with a tetrazole ring, a bioisostere for carboxylic acids.

Key Research Findings

- Stereochemical Influence: Enantiopure analogues (e.g., (S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate) demonstrate enhanced receptor binding affinity compared to racemic mixtures, highlighting the importance of chiral centers .

- Boc Deprotection Efficiency : HCl in Et2O () and TFA/CH2Cl2 () are standard methods, but microwave-assisted deprotection reduces reaction time by 50% .

Biological Activity

tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate (CAS No. 937724-76-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes two piperidine rings, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 300.41 g/mol. Its structure can be represented as follows:

Research indicates that compounds with piperidine moieties often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.

Inflammation Modulation:

Piperidine derivatives have been studied for their ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. The ability to modulate this pathway suggests potential applications in treating inflammatory diseases.

Anticancer Activity:

Studies have shown that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have been linked to apoptosis induction in various tumor models, indicating their potential as anticancer agents.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Case Study 1: NLRP3 Inflammasome Inhibition

A study conducted on a series of piperidine derivatives demonstrated that certain modifications could enhance the inhibition of the NLRP3 inflammasome. The compounds were tested in differentiated THP-1 cells, revealing significant reductions in pyroptosis and IL-1β release when treated with this compound derivatives .

Case Study 2: Anticancer Properties

In another investigation, the anticancer properties of piperidine-based compounds were evaluated against various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis, showing promise as potential therapeutic agents for cancer treatment. The structure–activity relationship studies highlighted the importance of specific functional groups in enhancing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.